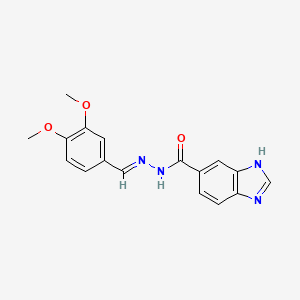![molecular formula C31H26FN3O2S2 B11974490 (5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974490.png)
(5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-シクロペンチル-5-[(3-{4-[(2-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、様々な科学分野で潜在的な応用がある複雑な有機化合物です。この化合物は、チアゾリジンオン環、ピラゾール部分、およびフルオロベンジル基を含むユニークな構造を特徴とし、医薬品化学および材料科学の研究において興味深い対象となっています。
準備方法
合成経路および反応条件
(5Z)-3-シクロペンチル-5-[(3-{4-[(2-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階の有機反応を伴います。このプロセスは、チアゾリジンオン環の調製から始まり、続いてピラゾール部分とフルオロベンジル基が導入されます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されています。
工業生産方法
この化合物の工業生産は、コスト効率と効率性を確保するスケーラブルな合成経路を伴う可能性があります。連続フロー化学や自動合成などの技術を採用して、生産速度を高め、品質を維持することができます。
化学反応の分析
反応の種類
(5Z)-3-シクロペンチル-5-[(3-{4-[(2-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この反応は、酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去したり、水素原子を付加したりすることができます。
置換: この反応は、1つの官能基を別の官能基と置き換えることができます。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、置換反応のための求核剤などがあります。温度、pH、溶媒の選択などの反応条件は、これらの反応を最適化するために重要です。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒド誘導体をもたらす可能性がありますが、還元はアルコールまたはアミン誘導体をもたらす可能性があります。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子を合成するためのビルディングブロックとして使用できます。そのユニークな構造により、様々な修飾が可能になり、新しい材料や触媒の開発に役立ちます。
生物学
生物学研究では、(5Z)-3-シクロペンチル-5-[(3-{4-[(2-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、抗菌、抗炎症、または抗癌などの潜在的な生物活性について研究することができます。
医学
医学では、この化合物は、治療の可能性について探求することができます。その構造の特徴は、特定の生物学的標的に作用する可能性を示唆しており、薬物開発の候補となっています。
産業
工業分野では、この化合物は、そのユニークな化学的性質により、ポリマーやコーティングなどの高度な材料の製造に使用することができます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
(5Z)-3-シクロペンチル-5-[(3-{4-[(2-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質であり、様々な生物学的効果をもたらす可能性があります。関連する経路には、酵素活性の阻害、受容体シグナル伝達の調節、または細胞プロセスの干渉が含まれる可能性があります。
類似化合物の比較
類似化合物
- (5Z)-2-(4-ベンジル-1-ピペラジニル)-5-[(3-{4-[(2-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-1,3-チアゾール-4(5H)-オン
- (-)-カルボン
独自性
類似化合物と比較して、(5Z)-3-シクロペンチル-5-[(3-{4-[(2-フルオロベンジル)オキシ]フェニル}-1-フェニル-1H-ピラゾール-4-イル)メチレン]-2-チオキソ-1,3-チアゾリジン-4-オンは、構造の特徴のユニークな組み合わせにより際立っています。チアゾリジンオン環、ピラゾール部分、およびフルオロベンジル基の存在は、一連の明確な化学的および生物学的特性を提供し、様々な用途のための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- (5Z)-2-(4-benzyl-1-piperazinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one
- (-)-carvone
Uniqueness
Compared to similar compounds, (5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of structural features. The presence of the thiazolidinone ring, pyrazole moiety, and fluorobenzyl group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C31H26FN3O2S2 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC名 |
(5Z)-3-cyclopentyl-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H26FN3O2S2/c32-27-13-7-4-8-22(27)20-37-26-16-14-21(15-17-26)29-23(19-34(33-29)24-9-2-1-3-10-24)18-28-30(36)35(31(38)39-28)25-11-5-6-12-25/h1-4,7-10,13-19,25H,5-6,11-12,20H2/b28-18- |
InChIキー |
AAKUYBYKSQPGDR-VEILYXNESA-N |
異性体SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/SC2=S |
正規SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2E)-2-benzylidenehydrazinyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974409.png)
![butyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974413.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)


![2-Methoxyethyl (2Z)-2-(1-allyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974441.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974455.png)


![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11974474.png)
![5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate](/img/structure/B11974482.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974493.png)

